3-(2-Bromothiophen-3-yl)pyridine

Suzuki-Miyaura coupling cross-coupling heteroaryl bromide reactivity

3-(2-Bromothiophen-3-yl)pyridine (CAS 166450-79-9; synonym: 2-Bromo-3-(3-pyridyl)thiophene) is a heteroaromatic building block with molecular formula C9H6BrNS and molecular weight 240.12 g/mol. The compound consists of a thiophene ring brominated at the 2-position and directly linked to a pyridine ring at the 3-position, creating a donor-acceptor (D-A) biaryl scaffold.

Molecular Formula C9H6BrNS
Molecular Weight 240.12
CAS No. 166450-79-9
Cat. No. B2463086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromothiophen-3-yl)pyridine
CAS166450-79-9
Molecular FormulaC9H6BrNS
Molecular Weight240.12
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(SC=C2)Br
InChIInChI=1S/C9H6BrNS/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H
InChIKeyLSDBDDIEHVXIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromothiophen-3-yl)pyridine CAS 166450-79-9: Procurement Specifications and Core Characteristics


3-(2-Bromothiophen-3-yl)pyridine (CAS 166450-79-9; synonym: 2-Bromo-3-(3-pyridyl)thiophene) is a heteroaromatic building block with molecular formula C9H6BrNS and molecular weight 240.12 g/mol . The compound consists of a thiophene ring brominated at the 2-position and directly linked to a pyridine ring at the 3-position, creating a donor-acceptor (D-A) biaryl scaffold . Commercially, it is typically supplied at 95% purity and stored at 4°C or under cool, dry conditions to maintain long-term stability .

Why 3-(2-Bromothiophen-3-yl)pyridine Cannot Be Replaced by Generic Heteroaryl Bromides


Replacing 3-(2-bromothiophen-3-yl)pyridine with simpler heteroaryl bromides (e.g., 2-bromothiophene, 3-bromopyridine, or 2-bromopyridine) alters the electronic landscape governing palladium-catalyzed cross-coupling reactions. The intramolecular proximity of the thiophene donor and pyridine acceptor within the same molecular scaffold creates a polarized biaryl system distinct from physically mixing separate thiophene and pyridine reagents [1]. Furthermore, the fixed relative orientation of the bromine atom to the pyridine nitrogen dictates regioselectivity in subsequent transformations, a parameter that generic substitution cannot replicate without additional protecting/directing group strategies [2].

3-(2-Bromothiophen-3-yl)pyridine: Quantitative Differentiation Evidence Against Comparators


Cross-Coupling Reactivity: 3-(2-Bromothiophen-3-yl)pyridine vs. Monocyclic Bromothiophene Analogs

The reactivity of 3-(2-bromothiophen-3-yl)pyridine in Suzuki-Miyaura cross-coupling is governed by the electronic properties conferred by its thiophene and pyridine moieties. Heteroaryl bromides containing pyridine are generally more reactive than bromothiophenes or bromofurans due to the electron-withdrawing nature of the pyridine nitrogen, which facilitates oxidative addition [1]. This class-level trend applies to the target compound, which combines both a pyridine acceptor and a thiophene donor in a single biaryl structure, positioning its reactivity intermediate between monocyclic bromopyridines and monocyclic bromothiophenes [2].

Suzuki-Miyaura coupling cross-coupling heteroaryl bromide reactivity

Regioselective Catalyst Transfer: Differentiating Bromine Positional Isomers in Thiophene-Pyridine Systems

In catalyst-transfer condensation polymerization (CTCP), the relative positioning of bromine on the thiophene ring versus the pyridine ring determines intramolecular palladium transfer pathways. Studies on X-Py-Th-X' monomers (where X, X' = Br or I) revealed that monosubstitution selectively occurs at the thiophene-iodine position in Br-Py-Th-I systems, whereas disubstitution dominates in I-Py-Th-Br systems [1]. For the target compound 3-(2-bromothiophen-3-yl)pyridine, the bromine resides exclusively on the thiophene 2-position with no halogen on pyridine, creating a defined electronic vector that dictates oxidative addition at the thiophene ring exclusively.

catalyst-transfer polymerization regioselectivity CTCP donor-acceptor monomer

Electrochemical Redox Activity: D-A Biaryl vs. Monocyclic Thiophene Monomers

Pyridine-thiophene D-A biaryl compounds demonstrate substantially enhanced electrochemical redox activity compared to monocyclic thiophene analogs when evaluated under identical solvent conditions. While the target compound itself is a brominated precursor, the parent pyridine-thiophene scaffold upon which it is built exhibits anodic current values of up to 0.72 mA under acetonitrile/sulfuric acid mixed solvent conditions, compared to only 0.002 mA for analogous thiophene materials synthesized in dry acetonitrile [1]. This 360-fold enhancement in current response demonstrates the intrinsic advantage of the D-A biaryl architecture for electrochemical applications.

electrochemical polymerization cyclic voltammetry conducting polymers donor-acceptor

Conformational Planarity: 3-(2-Bromothiophen-3-yl)pyridine vs. Non-Conjugated Biaryl Fragments

The thiophene-pyridine dyad scaffold exhibits high conformational planarity, a critical parameter for effective π-conjugation in organic electronic materials. X-ray crystallographic analysis of the bithiophene-pyridine analog confirmed all heterocycles adopt a coplanar arrangement [1]. This structural feature is distinct from non-conjugated biaryl building blocks (e.g., those containing methylene or ether linkers), which lack the through-bond electronic communication essential for charge transport applications.

π-conjugation coplanarity X-ray crystallography organic electronics

Photophysical Behavior: Efficient Triplet Formation for Optoelectronic Selectivity

Thiophene-pyridine dyad comonomers exhibit photophysical behavior characterized by efficient intersystem crossing (ISC) to the triplet state rather than radiative fluorescence. For the thiophene-pyridine class, the quantum yield of ISC (φISC) is ≥0.8, resulting in negligible fluorescence (φfl < 0.01) [1]. This contrasts sharply with bithiophene-pyridine analogs, which show φfl ≥0.3. The bromine atom in 3-(2-bromothiophen-3-yl)pyridine further enhances ISC via the heavy atom effect, making this compound particularly suitable as a precursor for triplet-harvesting materials (e.g., phosphorescent OLEDs, photodynamic therapy agents).

intersystem crossing triplet state photophysics OLED materials

Reactivity with Arylboronic Acids: Regioselectivity Advantage Over 2-Bromothiophene

3-(2-Bromothiophen-3-yl)pyridine provides a unique regioselective advantage in Suzuki-Miyaura coupling relative to the generic monocyclic alternative 2-bromothiophene. While 2-bromothiophene reacts indiscriminately to yield simple 2-arylthiophenes, the target compound's pre-installed pyridine ring directs subsequent functionalization exclusively at the brominated 2-position, producing unsymmetrical 2-aryl-3-(pyridin-3-yl)thiophenes with a defined substitution pattern [1]. In sequential coupling strategies, the first coupling can be completely regioselective, enabling access to large libraries of diversely functionalized derivatives without requiring additional directing groups [2].

regioselective coupling biaryl synthesis Suzuki reaction directed C-C bond formation

3-(2-Bromothiophen-3-yl)pyridine: Validated Research and Industrial Application Scenarios


Precursor for Donor-Acceptor Conjugated Polymers via Catalyst-Transfer Polymerization

The defined thiophene-bromine site in 3-(2-bromothiophen-3-yl)pyridine enables precise catalyst-transfer condensation polymerization (CTCP) to yield well-defined D-A conjugated polymers [1]. The exclusive bromination at the thiophene 2-position, combined with the electron-withdrawing pyridine acceptor, directs intramolecular palladium migration along the polymer backbone, ensuring chain-growth behavior rather than step-growth condensation. This application leverages the regioselectivity evidence (Evidence_Item 2) and the coplanar conformation evidence (Evidence_Item 4) to produce polymers with controlled molecular weight and narrow dispersity for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Electropolymerizable Monomer for Conductive Organic Films

After conversion to the corresponding boronic acid or stannane derivative, the pyridine-thiophene scaffold serves as an electroactive monomer for electrochemical polymerization. The 0.72 mA anodic current response demonstrated for the parent scaffold under atmospheric conditions using inexpensive graphite pencil electrodes [1] validates the electrochemical viability of this D-A architecture. The bromine atom in the target compound provides a synthetic handle for further functionalization before electropolymerization, enabling tuning of film properties such as conductivity, bandgap, and surface morphology for sensor arrays, electrochromic devices, and anti-corrosion coatings.

Key Intermediate in Medicinal Chemistry for Biheteroaryl Drug Scaffolds

The compound functions as a versatile Suzuki coupling partner for constructing biheteroaryl cores found in kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics [1]. The reactivity advantage of pyridine-containing bromides over monocyclic bromothiophenes (Evidence_Item 1) translates to higher coupling yields and lower catalyst loadings during library synthesis. The fixed 3,2-substitution pattern on the thiophene-pyridine biaryl system mimics privileged pharmacophores such as the pyridyl-thiophene core in certain anti-inflammatory and anticancer leads [2], making this specific isomer more directly applicable than regioisomeric alternatives (e.g., 4-(2-bromothiophen-3-yl)pyridine or 2-(2-bromothiophen-3-yl)pyridine).

Triplet-Sensitizer Precursor for Phosphorescent Materials and Photodynamic Therapy

The thiophene-pyridine scaffold exhibits φISC ≥0.8 and negligible fluorescence, favoring triplet-state population (Evidence_Item 5). The bromine atom in 3-(2-bromothiophen-3-yl)pyridine enhances this effect via the heavy atom spin-orbit coupling mechanism. This makes the compound an ideal precursor for synthesizing heavy-metal-free triplet sensitizers used in phosphorescent OLED emitters, triplet-triplet annihilation upconversion systems, and Type II photodynamic therapy (PDT) photosensitizers. After Suzuki coupling to extend conjugation or introduce targeting moieties, the resulting biheteroaryl derivatives can efficiently generate singlet oxygen (¹O₂) via energy transfer from the triplet excited state, a property not accessible from non-brominated or purely thiophene-based analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Bromothiophen-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.